molecular formula C15H10F2N2OS B2857942 2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868375-58-0

2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2857942
CAS No.: 868375-58-0
M. Wt: 304.31
InChI Key: QQVSVXQWTVLSMR-SDXDJHTJSA-N
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Description

The compound 2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) features a benzothiazole core substituted with fluorine and methyl groups, coupled with a fluorinated benzamide moiety. Below, we compare Compound A with structurally similar compounds to elucidate structure-activity relationships (SARs), physicochemical properties, and synthesis pathways.

Properties

IUPAC Name

2-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVSVXQWTVLSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Fluorination: Introduction of fluorine atoms can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzothiazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Core Benzothiazole Modifications

Compound A shares its benzothiazole backbone with several analogs, but substituent variations significantly influence molecular geometry and interactions:

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ():
    • Substituents : Methoxy (C17–O1) and phenyl groups at the 3-position of the benzothiazole, versus Compound A ’s 3-methyl and 4-fluoro groups.
    • Geometry : The dihedral angle between the benzamide and benzothiazole rings is 12.4°, indicating moderate planarity . This contrasts with Compound A , where fluorine substituents may enhance planarity due to reduced steric hindrance.
    • Hydrogen Bonding : Absence of strong hydrogen bonds in the crystal lattice, unlike fluorine-substituted analogs that may engage in C–F···H interactions .
  • N-(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-Ylidene)-2-Methoxybenzamide (): Substituents: Ethyl (vs. methyl) and methoxy groups. The methoxy group’s electron-donating effect contrasts with fluorine’s electron-withdrawing nature .
  • 4-Cyano-N-[(2Z)-4-Fluoro-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]Benzamide (): Substituents: Cyano group on the benzamide ring vs. Compound A’s fluorine. Electronic Effects: The cyano group’s strong electron-withdrawing nature may alter charge distribution, affecting interactions with biological targets .
Table 1: Structural Comparison of Key Analogs
Compound Substituents (Benzothiazole) Benzamide Substituent Dihedral Angle (°) Key Interactions
Compound A 3-Methyl, 4-fluoro 2-Fluoro N/A Potential C–F···H
Compound 3-Phenyl, 2-methoxy 4-Methyl 12.4 Van der Waals
Compound 3-Ethyl, 4-fluoro 2-Methoxy N/A C–H···O
Compound 3-Methyl, 4-fluoro 4-Cyano N/A π-Stacking

Physicochemical Properties

Lipophilicity and Solubility

  • LogP Values: Compound A (theoretical): Estimated LogP ~4.2 (similar to compound, LogP 4.0) due to fluorine’s hydrophobicity . Compound: Higher LogP (4.5) due to the cyano group .

Spectral Data

  • IR Spectroscopy :

    • Compound A ’s benzothiazole C=S stretch (~1250 cm⁻¹) aligns with analogs in (1247–1255 cm⁻¹) .
    • Absence of C=O bands in triazole derivatives () contrasts with benzamide C=O stretches (~1680 cm⁻¹) in Compound A .
  • NMR :

    • Fluorine substituents in Compound A result in distinct ¹⁹F NMR shifts, comparable to 4-fluoro analogs in .

Antitumor and Antiviral Profiles

  • Compounds : Fluorinated benzothiazole diamides showed 68–73% inhibition of PC3 and Bcap37 cell proliferation at 10 μM . Compound A ’s structural similarity suggests comparable activity.
  • Compound : Reduced activity compared to Compound A due to ethyl substitution, highlighting the importance of methyl for optimal steric fit .
Table 2: Bioactivity Comparison
Compound Cell Line Activity (%) Key Substituents Reference
Compound A (Inferred) ~70 (PC3/Bcap37) 3-Methyl, 4-fluoro
Compound 4d 73.2 (PC3), 68.1 (Bcap37) Fluorine, benzothiazole
Compound <50 3-Ethyl

Biological Activity

2-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. The presence of fluorine atoms enhances its stability and bioavailability, making it a promising candidate for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H13F2N2OS
CAS Number 868375-58-0
Molecular Weight 320.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking catalytic processes essential for cellular function. This inhibition can lead to altered cellular signaling pathways, which are crucial in cancer cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer cell growth.
  • Signal Transduction Modulation : By affecting signaling pathways, it can alter cellular responses that contribute to tumor progression.

Biological Activity and Research Findings

Recent studies have highlighted the potential antiproliferative effects of fluorinated benzothiazoles, including this compound. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that fluorinated benzothiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to 2-fluoro-N-(4-fluoro)benzothiazoles effectively inhibit the growth of sensitive cancer cells without displaying a biphasic dose-response relationship, which complicates drug development .
    • Example Study : A study demonstrated that fluorinated derivatives bind covalently to cytochrome P450 enzymes in sensitive cells, leading to DNA adduct formation and subsequent cell death .

Structure-Activity Relationship (SAR)

The dual fluorination in the structure of 2-fluoro-N-(4-fluoro)benzothiazole enhances its biological activity compared to its non-fluorinated counterparts. The presence of multiple fluorine atoms improves binding affinity and selectivity towards target enzymes or receptors.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Case Study on Antiproliferative Effects :
    • Objective : To evaluate the effectiveness of 2-fluoro-N-(4-fluoro)benzothiazole against breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values indicated effective inhibition).

Q & A

Q. Table 1: Comparison of Reaction Conditions for Analogous Benzothiazolylidenes

StepSolventCatalystTemperatureYield (%)Reference
CyclocondensationPyridineNoneRT70-85
Amide CouplingDCMPd/C50°C60-75

Basic: How is the structural confirmation of this compound achieved in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Stoe IPDS-II) with Mo/Kα radiation at 173 K to minimize disorder .
  • Refinement : SHELXL software refines anisotropic displacement parameters and resolves disorder, achieving R-factors < 0.05 .
  • Validation : Check for hydrogen bonding patterns (e.g., N–H⋯N interactions) and π-π stacking using Mercury or OLEX2 .

Q. Table 2: Crystallographic Data for Analogous Benzamide Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)R-factorReference
4-Fluoro-N-[3-(2-fluorophenyl)-...]P2121217.09811.42318.9490.034

Advanced: How can electronic properties and reactivity be predicted for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights:

  • Geometry Optimization : Use B3LYP/6-31G(d) to optimize molecular geometry .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Solvent Effects : Include PCM models to simulate solvent interactions .

Advanced: How to resolve contradictions in crystallographic data refinement (e.g., disorder or low data-to-parameter ratios)?

Methodological Answer:

  • Disorder Handling : Split atomic positions and apply restraints (e.g., SIMU in SHELXL) .
  • Data Quality : Collect high-resolution data (θ > 25°) and use TWINABS for absorption correction .
  • Validation Tools : Check PLATON alerts and R1/wR2 convergence .

Basic: What spectroscopic techniques validate purity and structural integrity?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR confirms Z-configuration via coupling constants .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., m/z 359.08 for [M+H]⁺) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What strategies optimize biological activity assessment for benzothiazole derivatives?

Methodological Answer:

  • Targeted Assays : Use kinase inhibition or apoptosis assays for anticancer profiling .
  • Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity (KD) for target proteins .
  • SAR Analysis : Modify substituents (e.g., fluoro vs. methoxy) to correlate structure with IC50 values .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Normalize against controls (e.g., cisplatin for cytotoxicity) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to compare datasets .
  • Solubility Adjustments : Optimize DMSO concentrations to avoid false negatives .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • pH Stability : Avoid acidic conditions (pH < 5) to prevent hydrolysis of the benzamide bond .

Advanced: How to model intermolecular interactions in crystal packing?

Methodological Answer:

  • Hydrogen Bond Analysis : Use Mercury to map classical (N–H⋯O) and non-classical (C–H⋯F) interactions .
  • π-Stacking Metrics : Measure centroid distances (< 4.0 Å) and dihedral angles (< 20°) .

Advanced: What computational tools predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or admetSAR to estimate permeability and cytochrome P450 interactions .
  • Metabolite Identification : Run in silico simulations with GLORYx for phase I/II metabolism .

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